molecular formula ClFO2S B080308 Sulfuryl chloride fluoride CAS No. 13637-84-8

Sulfuryl chloride fluoride

Cat. No. B080308
CAS RN: 13637-84-8
M. Wt: 118.52 g/mol
InChI Key: IXPAAHZTOUOJJM-UHFFFAOYSA-N
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Description

Sulfuryl chloride fluoride is a chemical compound with the formula SO2ClF . It is a colorless, easily condensed gas and a tetrahedral molecule . Liquified sulfuryl chloride fluoride is employed as a solvent for highly oxidizing compounds .


Synthesis Analysis

Sulfuryl chloride fluoride can be prepared by reacting ammonium fluoride or potassium fluoride with sulfuryl chloride in the presence of trifluoroacetic acid . Another method involves the preparation of potassium fluorosulfite by reacting SO2 with KF. This salt is then chlorinated to give sulfuryl chloride fluoride . Further heating (180 °C) of potassium fluorosulfite with the sulfuryl chloride fluoride gives sulfuryl fluoride .


Molecular Structure Analysis

The molecular formula of sulfuryl chloride fluoride is ClFO2S . It has an average mass of 118.515 Da and a monoisotopic mass of 117.929153 Da .


Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .


Physical And Chemical Properties Analysis

Sulfuryl chloride fluoride is a colorless gas with a density of 1.623 g/cm3 at 0 °C . It has a melting point of -124.7 °C and a boiling point of 7.1 °C . It hydrolyzes in water and is soluble in SO2 and ether .

Scientific Research Applications

Synthesis of Biomolecules

SO2ClF is used in the synthesis of sulfur (VI) fluorides, which have shown incredible growth in their application in biomolecular chemistry . These compounds are utilized in the creation of biomolecules for medicinal chemistry, where they serve as tools for bioconjugation and chemical biology.

Drug Discovery

In the field of drug discovery, SO2ClF-related compounds are employed as protease inhibitors and chemical probes . Their unique redox stability and resistance to hydrolysis make them valuable for identifying and interacting with biological targets.

Organic Synthesis

SO2ClF acts as a dehydrating agent for converting aldoximes to nitriles . This reaction is crucial for the synthesis of various organic compounds, particularly in the pharmaceutical industry.

Amide and Ester Formation

The compound, in combination with triethylamine, is used to form amides from carboxylic acids and primary amines, as well as esters from carboxylic acids and alcohols . This application is significant in the production of polymers and other chemical materials.

Novel Fluorinated Compounds

Researchers utilize SO2ClF for the preparation of novel fluorinated alkanesulfonyloxaziridines . These compounds have potential applications in materials science and as intermediates in organic synthesis.

Fullerene Chemistry

In the realm of fullerene chemistry, SO2ClF is used in the alkoxylation of fullerene C60 . This process is important for modifying the properties of fullerenes, which have applications in nanotechnology and electronic materials.

Bactericidal Applications

Historically, sulfonyl fluoride compounds, related to SO2ClF, have been noted for their bactericidal effects . This property is explored in the development of new antibacterial agents and treatments.

Fluorosulfonylation in Organic Synthesis

Direct fluorosulfonylation with fluorosulfonyl radicals, derived from SO2ClF, has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is gaining traction in organic synthesis due to its efficiency and the growing importance of sulfonyl fluorides in chemical biology and drug discovery.

Safety and Hazards

Sulfuryl chloride fluoride is moderately toxic and corrosive . It must be handled with care as it can cause burns of eyes, skin, and mucous membranes . It reacts violently with water, releasing toxic gas .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . The development of novel and efficient radical precursors would provide new approaches for the construction of sulfonyl fluorides in a more sustainable way . The direct use of traceless and clean electrons as redox reagents obviates the need for stoichiometric chemical redox reagents, making such reactions more efficient and environmentally friendly .

Mechanism of Action

properties

IUPAC Name

sulfuryl chloride fluoride
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InChI

InChI=1S/ClFO2S/c1-5(2,3)4
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InChI Key

IXPAAHZTOUOJJM-UHFFFAOYSA-N
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Canonical SMILES

O=S(=O)(F)Cl
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Molecular Formula

ClFO2S
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DSSTOX Substance ID

DTXSID0065567
Record name Sulfuryl chloride fluoride
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Molecular Weight

118.52 g/mol
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Physical Description

Liquefied gas; Reacts with water; [MSDSonline]
Record name Sulfuryl chloride fluoride
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Product Name

Sulfuryl chloride fluoride

CAS RN

13637-84-8
Record name Sulfuryl chloride fluoride
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Record name Sulfuryl chloride fluoride
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Record name Sulfuryl chloride fluoride
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Record name Chlorosulphonyl fluoride
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Record name SULFURYL CHLORIDE FLUORIDE
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Q & A

Q1: What is the molecular formula and weight of sulfuryl chloride fluoride?

A1: Sulfuryl chloride fluoride has the molecular formula SO₂ClF and a molecular weight of 134.97 g/mol. []

Q2: What spectroscopic data is available for SO₂ClF?

A2: The microwave spectrum of SO₂ClF has been extensively studied, providing information about its structure, hyperfine constants, and harmonic force field. [, ] Researchers have observed rotational transitions for six different isotopomers, allowing for the determination of rotational constants, quartic centrifugal distortion constants, and structural parameters. [] These studies have also enabled the calculation of a harmonic force field and the estimation of equilibrium geometries. []

Q3: How does sulfuryl chloride fluoride react with trimethylsilyl phosphites?

A3: SO₂ClF reacts with trimethylsilyl phosphites (RR′POSiMe3) in a highly chemoselective manner under mild conditions to produce phosphorofluoridates (RO(R′O)P(O)F) in excellent yield. [, , ] This reaction provides a convenient method for synthesizing various fluoridates, including deoxynucleoside phosphorofluoridates, from readily available and non-toxic starting materials. [, ]

Q4: Can sulfuryl chloride fluoride be used to prepare amides?

A4: Yes, SO₂ClF acts as an effective reagent for amide bond formation. It facilitates the conversion of carboxylic acids to amides in the presence of primary amines under mild conditions. [, ]

Q5: Can sulfuryl chloride fluoride be used for dethioacetalization?

A5: Research suggests that SO₂ClF can be employed as a reagent for dethioacetalization reactions. []

Q6: What role does sulfuryl chloride fluoride play in telomerization reactions?

A6: SO₂ClF has been investigated as a telomerization agent for ethylene, vinyl chloride, and vinylidene fluoride. [, , ]

Q7: Have there been any computational studies on sulfuryl chloride fluoride?

A7: While the provided abstracts don't specifically mention computational studies on SO₂ClF itself, the determination of its harmonic force field [] suggests that computational methods were likely employed for this purpose.

Q8: What is known about the compatibility of sulfuryl chloride fluoride with other materials?

A8: Research indicates that alumina can be used to purify SO₂ClF by selectively adsorbing sulfur dioxide and sulfuryl chloride fluoride impurities. [] This suggests that SO₂ClF is compatible with alumina and that this material can be utilized in its purification process.

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